molecular formula C17H19N5O3 B2533698 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034575-31-8

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2533698
CAS No.: 2034575-31-8
M. Wt: 341.371
InChI Key: YBOFMYVSNONUAQ-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” is a synthetic organic compound that features a triazine ring and an indole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole derivative can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the triazine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine ring or the acetamide group, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazine and indole structures are often investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds may be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” would depend on its specific biological target. Generally, compounds with triazine and indole structures may interact with proteins or nucleic acids, affecting cellular processes.

Molecular Targets and Pathways

    Proteins: Enzymes, receptors.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-2-yl)acetamide

Uniqueness

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” is unique due to the specific substitution pattern on the triazine and indole rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-22-10-11(12-6-4-5-7-13(12)22)8-15(23)18-9-14-19-16(24-2)21-17(20-14)25-3/h4-7,10H,8-9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFMYVSNONUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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